Signaling Bias Differentiation: VU0360172 vs. VU0409551 in Schizophrenia Model
In a direct head-to-head comparison in the sub-chronic PCP rat model of schizophrenia, both VU0360172 and VU0409551 rescued gamma oscillatory deficits. However, they engaged distinct downstream signaling pathways. The effect of VU0360172 was diminished by PKC inhibition, whereas VU0409551's effect was not, indicating a bias towards PKC-mediated signaling for VU0360172 [1]. This functional selectivity is a key differentiator, suggesting that VU0360172 may be the preferred tool for investigating PKC-dependent mGlu5 signaling pathways.
| Evidence Dimension | Dependence on Protein Kinase C (PKC) signaling for restoration of gamma oscillation power |
|---|---|
| Target Compound Data | Effect diminished by PKC inhibition |
| Comparator Or Baseline | VU0409551: Effect NOT diminished by PKC inhibition |
| Quantified Difference | Qualitative difference in signaling pathway engagement (PKC-dependent vs. PKC-independent) |
| Conditions | Ex vivo gamma oscillatory activity in prefrontal cortex (PFC) slices from sub-chronic PCP (scPCP) rats |
Why This Matters
For researchers studying mGlu5 signaling, selecting VU0360172 over VU0409551 allows for the specific interrogation of PKC-dependent pathways in disease models, a feature not shared by all mGlu5 PAMs.
- [1] Brown J, Grayson B, Neill JC, Harte M, Wall MJ, Ngomba RT. Oscillatory Deficits in the Sub-Chronic PCP Rat Model for Schizophrenia Are Reversed by mGlu5 Receptor-Positive Allosteric Modulators VU0409551 and VU0360172. Cells. 2023;12(6):919. doi:10.3390/cells12060919 View Source
